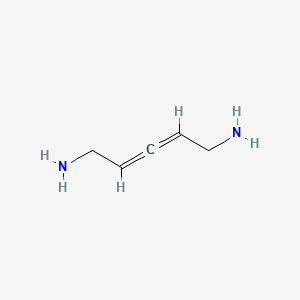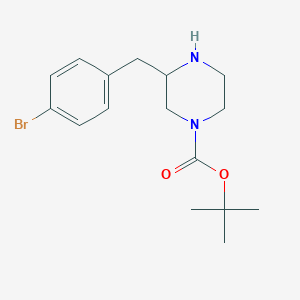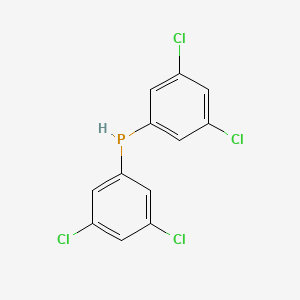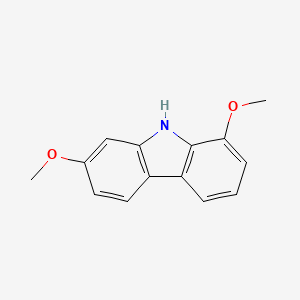![molecular formula C19H23NO3 B14198158 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol CAS No. 835612-21-0](/img/structure/B14198158.png)
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is an organic compound that features a morpholine ring substituted with benzyloxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Benzyloxy and Phenyl Groups: The benzyloxy and phenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 4-benzyloxyphenol with a suitable halogenated morpholine derivative under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the phenyl ring can produce cyclohexyl derivatives.
Substitution: Various substituted morpholine derivatives can be obtained depending on the nucleophile used.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenyl groups can facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- 4-(Benzyloxy)phenol
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is unique due to the presence of both benzyloxy and phenyl groups on the morpholine ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
835612-21-0 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,4-dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol |
InChI |
InChI=1S/C19H23NO3/c1-15-19(21,23-13-12-20(15)2)17-8-10-18(11-9-17)22-14-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3 |
InChI Key |
IXNWSBUUPWWESK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1C)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)

![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)




![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)

